molecular formula C8H10Cl2FN B3034599 1-(3-Chloro-2-fluorophenyl)-N-methylmethanamine hydrochloride CAS No. 1951438-93-9

1-(3-Chloro-2-fluorophenyl)-N-methylmethanamine hydrochloride

Cat. No.: B3034599
CAS No.: 1951438-93-9
M. Wt: 210.07 g/mol
InChI Key: UUSZDAKEQMOQNH-UHFFFAOYSA-N
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Description

1-(3-Chloro-2-fluorophenyl)-N-methylmethanamine hydrochloride is a chemical compound with the molecular formula C8H10Cl2FN It is a derivative of methanamine, where the phenyl ring is substituted with chlorine and fluorine atoms

Scientific Research Applications

1-(3-Chloro-2-fluorophenyl)-N-methylmethanamine hydrochloride has several applications in scientific research:

Safety and Hazards

The safety and hazards of a compound can be determined by its hazard statements and precautionary statements. For example, (3-Chloro-2-fluorophenyl)hydrazine hydrochloride has the hazard statements H302, H315, H319, H335 and the precautionary statements P261, P305, P338, P351 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chloro-2-fluorophenyl)-N-methylmethanamine hydrochloride typically involves the reaction of 3-chloro-2-fluorobenzylamine with formaldehyde and a methylating agent under acidic conditions to form the desired product. The reaction is carried out in a solvent such as methanol or ethanol, and the product is isolated as the hydrochloride salt by the addition of hydrochloric acid .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chloro-2-fluorophenyl)-N-methylmethanamine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the compound to its amine form.

    Substitution: The chlorine and fluorine atoms on the phenyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the halogen atoms.

Major Products Formed

    Oxidation: N-oxide derivatives.

    Reduction: Primary amines.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 1-(3-Chloro-2-fluorophenyl)-N-methylmethanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the target and the context of its use. The presence of chlorine and fluorine atoms can influence its binding affinity and specificity, thereby modulating its biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Chloro-2-fluorophenyl)ethanamine hydrochloride
  • 3-Chloro-2-fluorobenzylamine

Uniqueness

1-(3-Chloro-2-fluorophenyl)-N-methylmethanamine hydrochloride is unique due to its specific substitution pattern on the phenyl ring and the presence of a methyl group on the amine nitrogen. This structural configuration can result in distinct chemical and biological properties compared to similar compounds .

Properties

IUPAC Name

1-(3-chloro-2-fluorophenyl)-N-methylmethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClFN.ClH/c1-11-5-6-3-2-4-7(9)8(6)10;/h2-4,11H,5H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUSZDAKEQMOQNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=C(C(=CC=C1)Cl)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10Cl2FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1951438-93-9
Record name Benzenemethanamine, 3-chloro-2-fluoro-N-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1951438-93-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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